

# Toxicological and safety evaluation of (-)-Dihydromyrcene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Dihydromyrcene

Cat. No.: B087057

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An In-depth Technical Guide to the Toxicological and Safety Evaluation of **(-)-Dihydromyrcene**

## Introduction

**(-)-Dihydromyrcene**, also commonly known as Dihydromyrcenol (CAS No. 18479-58-8), is a synthetic fragrance ingredient with a powerful, fresh, lime-like, and citrusy-floral aroma. Its widespread use in consumer products, including soaps, detergents, and fine fragrances, necessitates a thorough understanding of its toxicological and safety profile. This guide provides a comprehensive overview of the key safety evaluations of **(-)-Dihydromyrcene**, summarizing quantitative data, detailing experimental methodologies, and visualizing core experimental workflows to support researchers, scientists, and drug development professionals in their assessments.

## Summary of Toxicological Profile

**(-)-Dihydromyrcene** exhibits a low order of acute oral and dermal toxicity. It is not considered to be genotoxic based on available data. Repeated dose and developmental toxicity studies have established clear No-Observed-Adverse-Effect Levels (NOAELs). While it can cause skin and eye irritation, it is not considered a skin sensitizer under current use levels. It is not expected to be photoirritating or photoallergenic.

## Acute Toxicity

The acute toxicity of **(-)-Dihydromyrcene** is low via both oral and dermal routes of exposure.

Table 1: Acute Toxicity of (-)-Dihydromyrcene

Study Type	Species	Route	LD50	Reference
Acute Oral Toxicity	Rat	Oral	3600 mg/kg bw	
Acute Oral Toxicity	Rat	Oral	5300 mg/kg bw	
Acute Dermal Toxicity	Rabbit	Dermal	>5000 mg/kg bw	

## Experimental Protocol: Acute Oral Toxicity (General Guideline)

- Objective: To determine the median lethal dose (LD50) after a single oral administration.
- Species: Rat.
- Test Substance Administration: The test substance is administered by gavage as a single dose. The vehicle, if used, is typically inert (e.g., corn oil).
- Dose Levels: A range of dose levels is used to elicit a toxic response and a no-effect level.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.
- Endpoints: Mortality is the primary endpoint. Gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.

## Skin and Eye Irritation

**(-)-Dihydromyrcene** is classified as an irritant to the skin and eyes.

Table 2: Irritation Potential of (-)-Dihydromyrcene

Study Type	Species	Exposure	Result	Reference
Skin Irritation	Rabbit	500 mg / 24h	Mild Irritation	
Skin Irritation	Rabbit	Not specified	Moderate Irritation	
Eye Irritation	Rabbit	Not specified	Irritating to eyes (Draize Test)	
Eye Irritation	Not specified	Not specified	Causes serious eye irritation	

## Experimental Protocol: Skin Irritation (Draize Test)

- Objective: To assess the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.
- Species: Albino rabbit.
- Test Substance Application: A small area of the animal's back is shaved. A specific amount of the test substance (e.g., 500 mg) is applied to the intact skin, often under a semi-occlusive patch.
- Exposure Duration: Typically 24 hours.
- Observation: The skin is evaluated for signs of irritation (erythema and edema) at specific intervals (e.g., 24, 48, and 72 hours) after patch removal.
- Scoring: The severity of the reactions is scored according to a standardized system (Draize scoring) to determine the irritation potential.

## Skin Sensitization

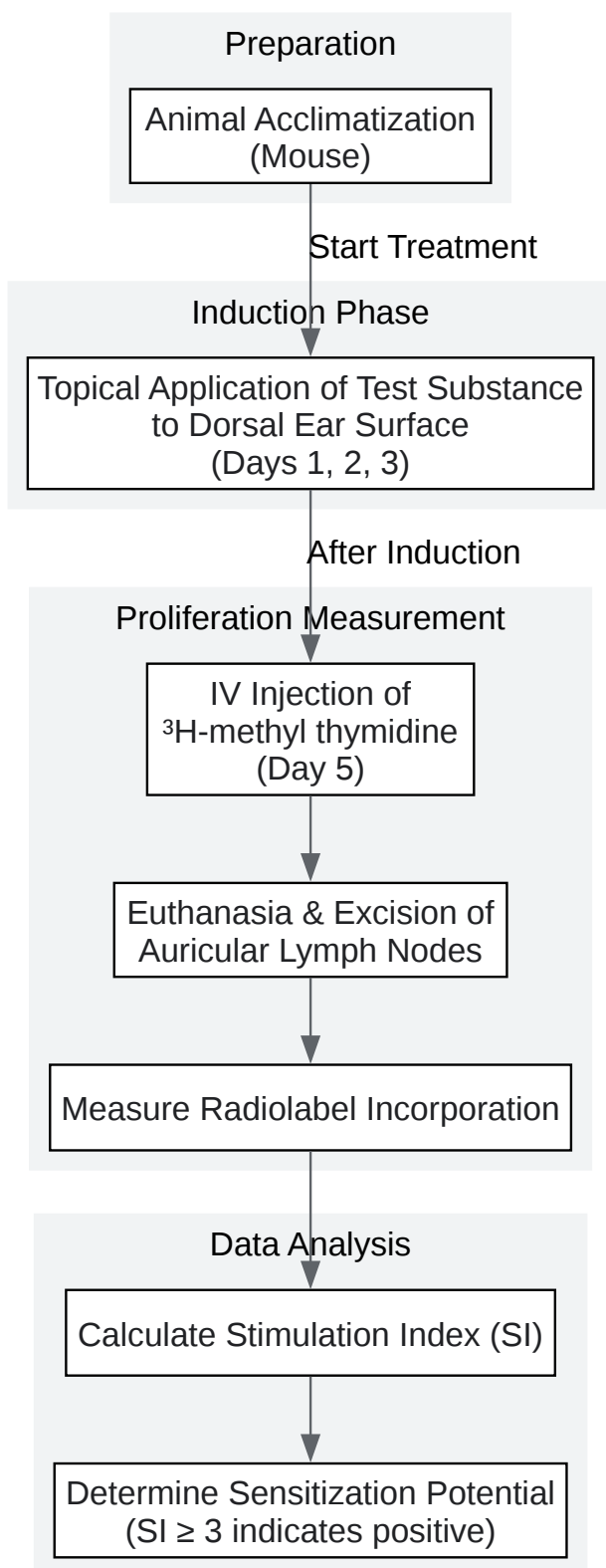
Multiple studies have concluded that **(-)-Dihydromyrcene** does not present a significant risk of skin sensitization.

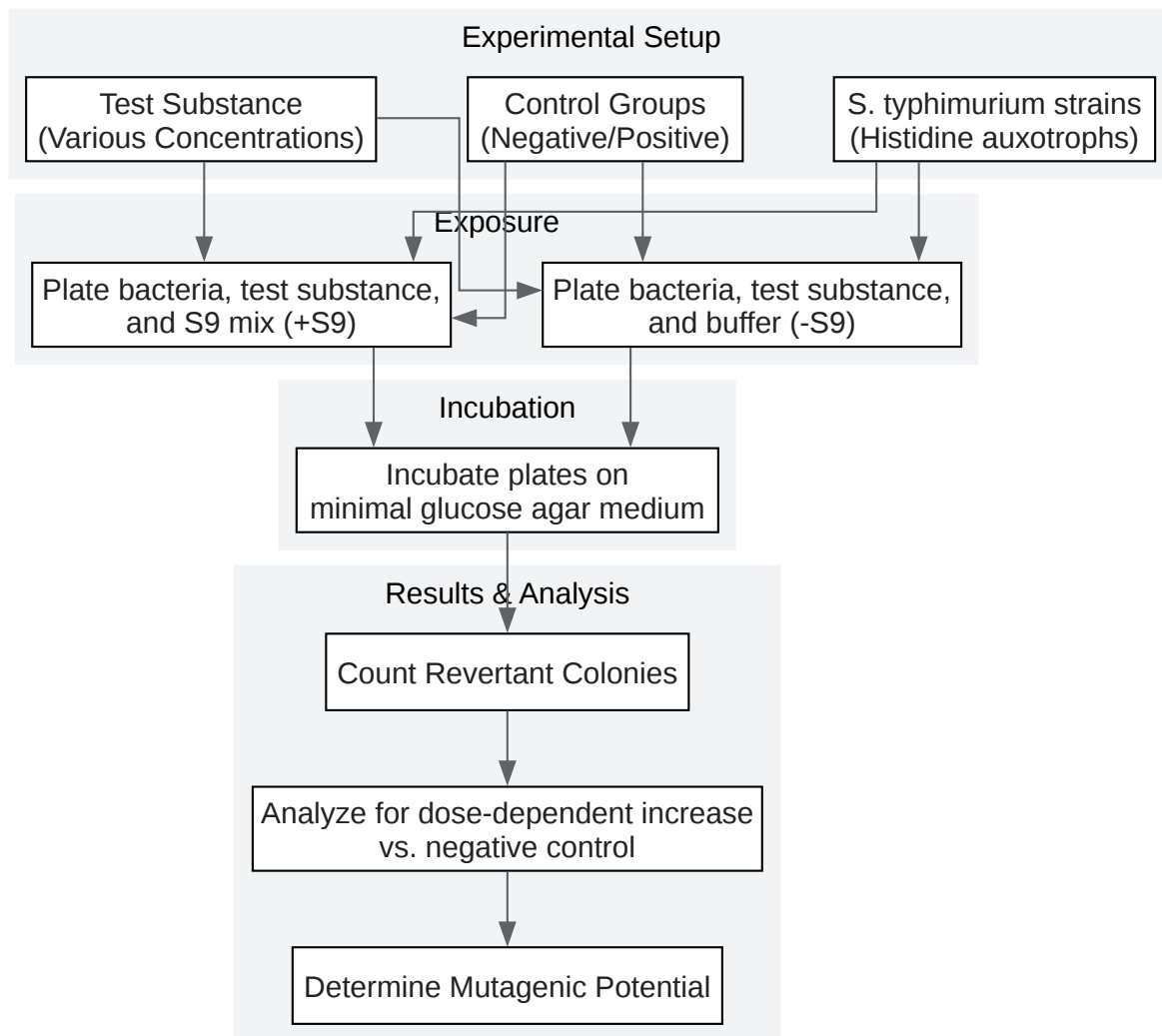
Table 3: Skin Sensitization Potential of **(-)-Dihydromyrcene**

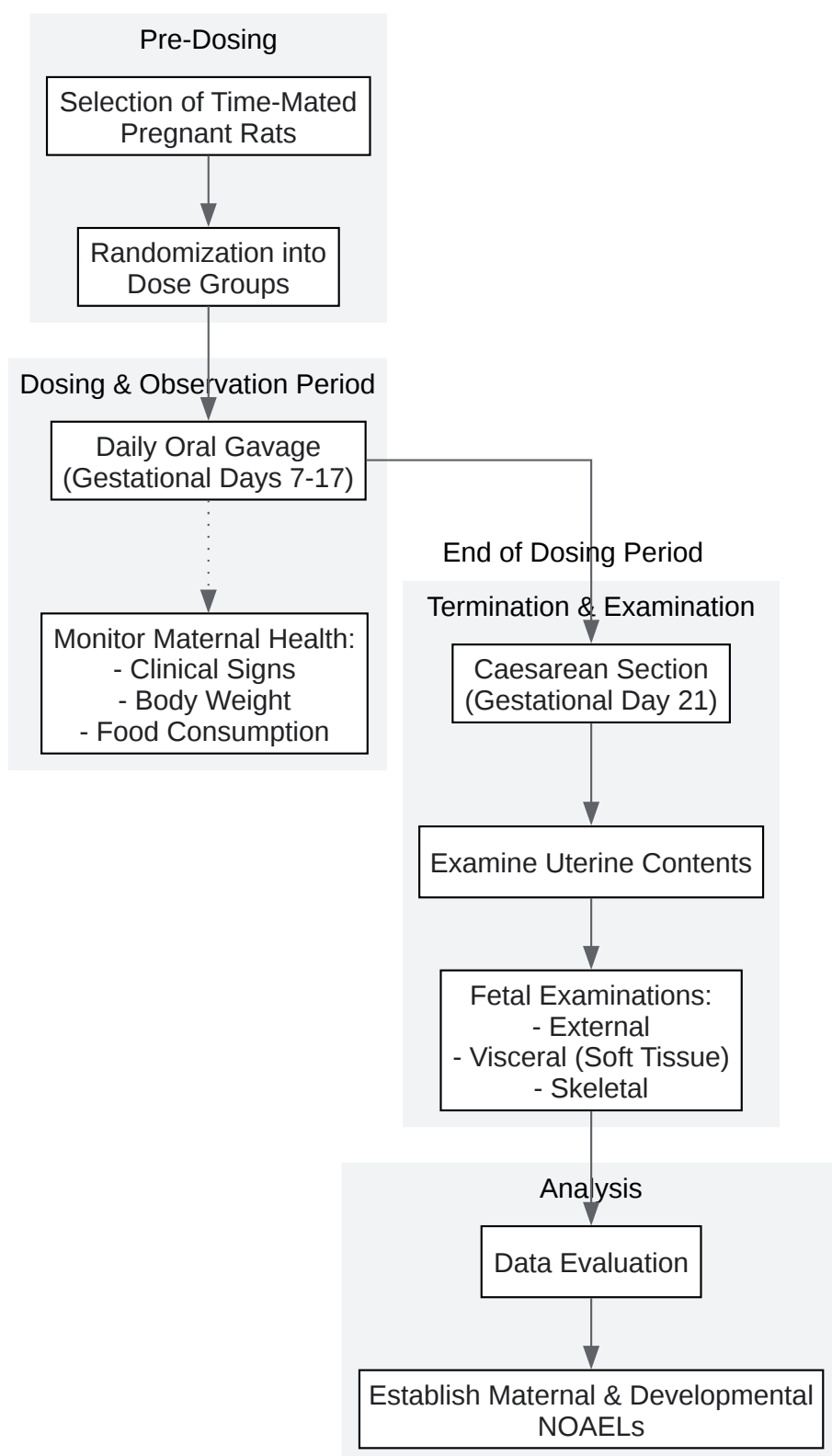
Study Type	Species	Concentration	Result	Reference
Local Lymph Node Assay (LLNA)	Not specified	Up to 25%	Non-sensitizing	
Local Lymph Node Assay (LLNA)	Not specified	Up to 30%	Non-sensitizing	
Guinea Pig Maximization Test	Guinea Pig	Not specified	No reactions indicative of sensitization	
Buehler Test	Guinea Pig	Not specified	No reactions indicative of sensitization	

## Experimental Protocol: Local Lymph Node Assay (LLNA)

- Objective: To determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.
- Species: Mouse.
- Induction Phase: The test substance is applied to the dorsal surface of each ear for three consecutive days.
- Proliferation Measurement: On day 5, a radiolabeled substance (e.g.,  $^3\text{H}$ -methyl thymidine) is injected intravenously. The mice are euthanized several hours later.
- Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as a marker of lymphocyte proliferation. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI  $\geq 3$  is typically considered a positive result.







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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)